![molecular formula C7H11ClN2O2 B2973558 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1439897-77-4](/img/structure/B2973558.png)
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1439897-77-4 . It has a molecular weight of 190.63 and its IUPAC name is 1-isopropyl-1H-imidazole-4-carboxylic acid hydrochloride .
Molecular Structure Analysis
The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group and an isopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride are not detailed in the literature, imidazole derivatives are known to participate in a broad range of chemical reactions due to their amphoteric nature .Scientific Research Applications
Antimicrobial Applications
Imidazole derivatives, including 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride, have shown potential in antimicrobial applications. They have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating good antimicrobial potential .
Organic Synthesis
In the field of chemistry, imidazole compounds are utilized in organic synthesis. They serve as intermediates in the synthesis of more complex molecules. For example, they can be involved in N-heterocyclic carbene (NHC)-catalyzed protocols for the synthesis of trisubstituted imidazoles .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
The compound’s solubility in water and other polar solvents suggests that it may be influenced by the polarity of its environment .
properties
IUPAC Name |
1-propan-2-ylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(2)9-3-6(7(10)11)8-4-9;/h3-5H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZNCNADOLOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride | |
CAS RN |
1439897-77-4 |
Source
|
Record name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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